molecular formula C18H20N2O3 B2571012 3-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethylpiperidine-1-carbonyl)prop-2-enenitrile CAS No. 380560-95-2

3-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethylpiperidine-1-carbonyl)prop-2-enenitrile

Cat. No. B2571012
CAS RN: 380560-95-2
M. Wt: 312.369
InChI Key: UGUDHZAZJHVLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethylpiperidine-1-carbonyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.369. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Synthesis Methodologies

A study conducted by Xiao‐Qiang Li and Chi Zhang (2009) developed an environmentally benign alcohol oxidation system catalyzed by TEMPO using recyclable 1-chloro-1,2-benziodoxol-3(1H)-one. This system tolerates various heteroaromatic rings and C=C bonds, showcasing the compound's utility in synthesis and its environmental advantages Li & Zhang, 2009.

Photocatalytic Reduction of CO2

R. N. Sampaio et al. (2019) prepared a series of ruthenium complexes with carbonyl ligands for the photochemical reduction of CO2 to formate. Their work provides insights into reaction intermediates and emphasizes the importance of considering triethanolamine's role in catalytic pathways, which could relate to the research on derivatives of benzodioxolyl compounds for environmental applications Sampaio et al., 2019.

Advanced Material Science

A. Vidal‐Ferran et al. (1998) discussed the high catalytic activity of chiral amino alcohol ligands anchored to polystyrene resins. This study reveals the potential of using structurally complex nitriles and related compounds in designing new materials with enantioselective properties Vidal‐Ferran et al., 1998.

Molecular Docking and Drug Design

Reem I. Al-Wabli et al. (2016) conducted vibrational spectroscopic studies and molecular docking on (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, exploring its potential as a precursor to bioactive agents. Their research underscores the significance of compounds with benzodioxolyl groups in pharmaceutical design, particularly in inhibitory activity against specific targets Al-Wabli et al., 2016.

Environmental Chemistry

J. Hamilton et al. (2003) explored photo-oxidation products from alkyl-benzenes with hydroxyl radicals, utilizing comprehensive gas chromatography. While not directly related to the compound , their methodology can inspire similar analytical approaches in studying the environmental impact of benzodioxolyl compounds Hamilton et al., 2003.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-(2,6-dimethylpiperidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-4-3-5-13(2)20(12)18(21)15(10-19)8-14-6-7-16-17(9-14)23-11-22-16/h6-9,12-13H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUDHZAZJHVLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-yl)-2-(2,6-dimethylpiperidine-1-carbonyl)prop-2-enenitrile

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